molecular formula C13H11F3N4O B2829824 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415564-28-0

2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide

Numéro de catalogue B2829824
Numéro CAS: 2415564-28-0
Poids moléculaire: 296.253
Clé InChI: OQEMWHTXZSMJQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as PF-06747775, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.

Mécanisme D'action

2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the pathogenesis of various autoimmune disorders and B-cell malignancies. By inhibiting BTK, 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can block the activation and proliferation of B cells, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to effectively reduce the levels of inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and systemic lupus erythematosus. This compound has also demonstrated potent antitumor activity in various cancer cell lines and animal models of lymphoma and leukemia.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, the limitations of this compound include its low solubility and bioavailability, which may affect its pharmacokinetic properties and limit its clinical efficacy.

Orientations Futures

Several future directions for the development and application of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide have been proposed. These include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in clinical trials, and the exploration of its potential use in combination with other therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the condensation of 2-amino-6-methylpyridine with 2,4,5-trichloropyrimidine, followed by the introduction of a trifluoromethyl group and a carboxamide moiety. The final product is obtained through purification and isolation processes.

Applications De Recherche Scientifique

2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes and signaling pathways involved in these diseases.

Propriétés

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c1-7-4-3-5-11(17-7)20-12(21)9-6-10(13(14,15)16)19-8(2)18-9/h3-6H,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMWHTXZSMJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.